REACTION_CXSMILES
|
[C:1]([N:5]1[C:10](=[O:11])[C:9]([Cl:12])=[C:8]([OH:13])[CH:7]=[N:6]1)([CH3:4])([CH3:3])[CH3:2].[Si:14]([O:21][CH2:22][CH2:23][O:24][CH2:25][C:26]1[CH:31]=[CH:30][C:29]([CH2:32]O)=[CH:28][CH:27]=1)([C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:16])[CH3:15].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1.C(OCC)(=O)C.CCCCCC>[C:1]([N:5]1[C:10](=[O:11])[C:9]([Cl:12])=[C:8]([O:13][CH2:32][C:29]2[CH:28]=[CH:27][C:26]([CH2:25][O:24][CH2:23][CH2:22][O:21][Si:14]([C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:16])[CH3:15])=[CH:31][CH:30]=2)[CH:7]=[N:6]1)([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
212 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1N=CC(=C(C1=O)Cl)O
|
Name
|
product
|
Quantity
|
475 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCOCC1=CC=C(C=C1)CO
|
Name
|
|
Quantity
|
412 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
304 μL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 2 hours under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of the pyridazinone starting material
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash column chromatography (90:10 pentane:ethyl acetate)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=CC(=C(C1=O)Cl)OCC1=CC=C(C=C1)COCCO[Si](C)(C)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 336 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |